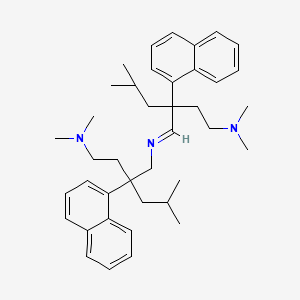![molecular formula C10H13F B13829921 1-[(2R)-Butan-2-yl]-4-fluorobenzene CAS No. 326879-17-8](/img/structure/B13829921.png)
1-[(2R)-Butan-2-yl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-Butan-2-yl]-4-fluorobenzene is an organic compound characterized by a fluorine atom attached to a benzene ring, which is further substituted with a butan-2-yl group in the (2R) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-Butan-2-yl]-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with (2R)-butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R)-Butan-2-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorobenzene ring to a cyclohexane ring.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorocyclohexane.
Substitution: Formation of 4-hydroxybenzene, 4-aminobenzene, or other substituted benzenes.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-Butan-2-yl]-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2R)-Butan-2-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and binding affinity to various enzymes and receptors. The butan-2-yl group can also play a role in the compound’s overall steric and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2R)-Butan-2-yl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2R)-Butan-2-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
326879-17-8 |
|---|---|
Molekularformel |
C10H13F |
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
1-[(2R)-butan-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
VADJQCNDAHTNDW-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@@H](C)C1=CC=C(C=C1)F |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



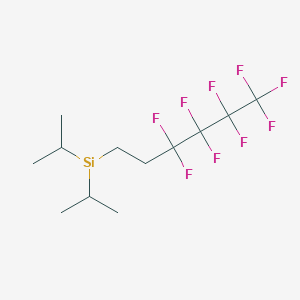
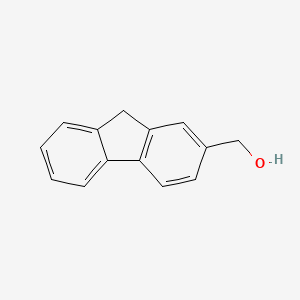
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
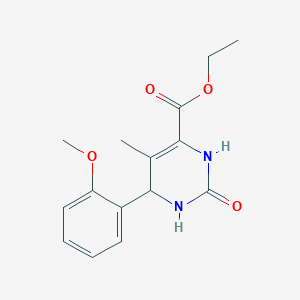
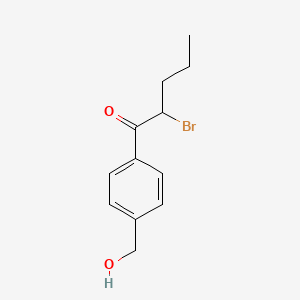
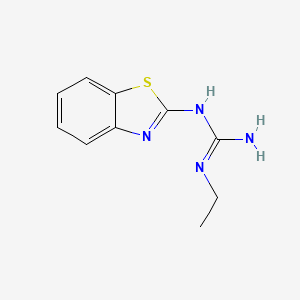
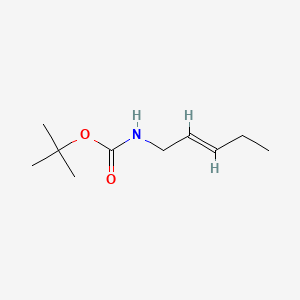
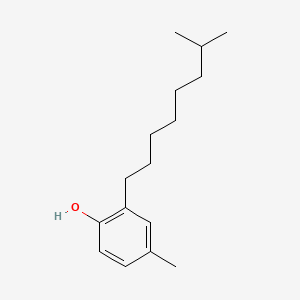
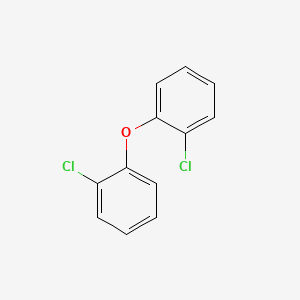
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

